molecular formula C20H14ClN3O2 B243784 3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B243784
M. Wt: 363.8 g/mol
InChI Key: GVXRFVDBSJQPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as GSK690693, and it belongs to the class of protein kinase inhibitors.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the inhibition of several protein kinases, including AKT, P70S6K, and SGK. These kinases are involved in cell survival and proliferation pathways, and their inhibition can induce cell death in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide have been studied extensively in vitro and in vivo. This compound has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In addition, it has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific pathways. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One direction is to study its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on normal cells and tissues.

Synthesis Methods

The synthesis of 3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves the reaction of 4-(2-aminoethyl)benzamide with 2-chloro-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-bromo-1-(1,3-oxazol-2-yl)ethanone to form the final product. This synthesis method was reported by researchers at GlaxoSmithKline in 2008.

Scientific Research Applications

3-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied for its potential applications in various fields of scientific research, including cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the activity of several protein kinases, including AKT, which is involved in cell survival and proliferation pathways. Inhibition of AKT activity has been shown to induce cell death in cancer cells and reduce inflammation in animal models.

properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

3-chloro-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H14ClN3O2/c21-16-4-1-3-15(11-16)19(25)23-12-13-6-8-14(9-7-13)20-24-18-17(26-20)5-2-10-22-18/h1-11H,12H2,(H,23,25)

InChI Key

GVXRFVDBSJQPAH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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